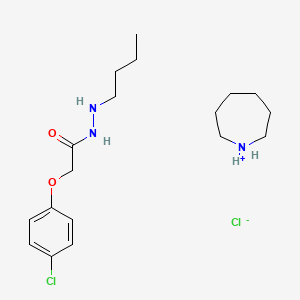![molecular formula C17H19Cl2NO2 B13771748 [1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride CAS No. 93638-02-9](/img/structure/B13771748.png)
[1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride: is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride typically involves multiple steps, starting with the preparation of the benzodioxin ring and the chlorophenyl group. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amination. The final step often involves the formation of the azanium chloride salt through a reaction with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: In biological research, this compound may be used as a probe to study cellular processes. Its ability to interact with specific proteins or enzymes makes it useful in biochemical assays.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties.
1-(4-Fluorophenyl)piperazine: A compound used in similar synthetic applications.
Sulfur Compounds: Various sulfur-containing compounds with unique chemical properties.
Uniqueness: What sets [1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
93638-02-9 |
|---|---|
Molecular Formula |
C17H19Cl2NO2 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H18ClNO2.ClH/c18-14-5-3-13(4-6-14)15(19)7-1-12-2-8-16-17(11-12)21-10-9-20-16;/h2-6,8,11,15H,1,7,9-10,19H2;1H |
InChI Key |
OXQNHBLXJGBXJB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCC(C3=CC=C(C=C3)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


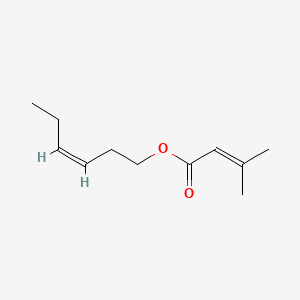
plumbane](/img/structure/B13771670.png)
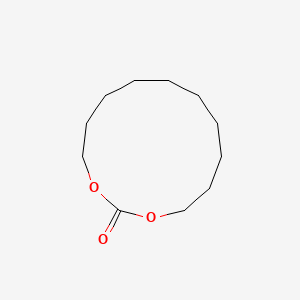
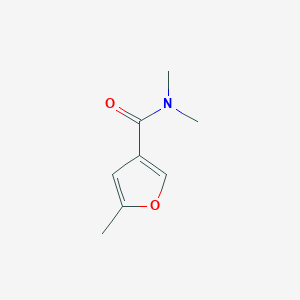
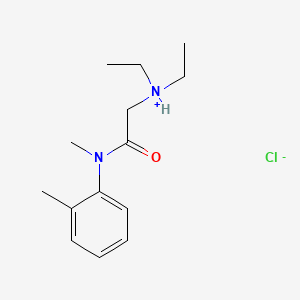
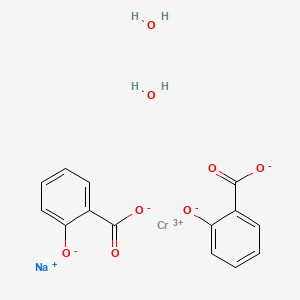


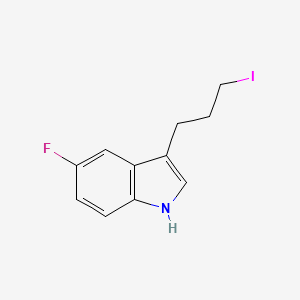
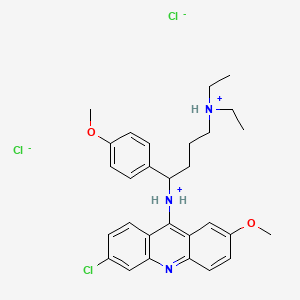
![Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13771728.png)
![(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol](/img/structure/B13771734.png)
